molecular formula C18H22N2 B13927001 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene CAS No. 62741-12-2

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene

Cat. No.: B13927001
CAS No.: 62741-12-2
M. Wt: 266.4 g/mol
InChI Key: KSNRJOXTTHDGNZ-UHFFFAOYSA-N
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Description

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is an organic compound characterized by the presence of two p-aminophenyl groups attached to a 4-methyl-1-pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene typically involves the reaction of 4-methyl-1-pentene with p-nitroaniline, followed by a reduction process to convert the nitro groups to amino groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene involves its interaction with various molecular targets through its amino groups. These groups can form hydrogen bonds, participate in nucleophilic attacks, and engage in other chemical interactions, influencing the compound’s reactivity and functionality. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science .

Comparison with Similar Compounds

  • Bis(4-aminophenyl) disulfide
  • Bis(4-aminophenyl) ether
  • Bis(4-aminophenyl) methane

Comparison: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is unique due to its 4-methyl-1-pentene backbone, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific structural attributes, such as in the synthesis of specialized polymers and materials .

Properties

CAS No.

62741-12-2

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-[4-(4-aminophenyl)-4-methylpent-1-en-2-yl]aniline

InChI

InChI=1S/C18H22N2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11H,1,12,19-20H2,2-3H3

InChI Key

KSNRJOXTTHDGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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